molecular formula C4F8O2S B1623679 Octafluorotetrahydrothiophene 1,1-dioxide CAS No. 42060-64-0

Octafluorotetrahydrothiophene 1,1-dioxide

Cat. No. B1623679
CAS RN: 42060-64-0
M. Wt: 264.1 g/mol
InChI Key: CBDPDNLRQXGUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octafluorotetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C4F8O2S and its molecular weight is 264.1 g/mol. The purity is usually 95%.
The exact mass of the compound Octafluorotetrahydrothiophene 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Octafluorotetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octafluorotetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

42060-64-0

Product Name

Octafluorotetrahydrothiophene 1,1-dioxide

Molecular Formula

C4F8O2S

Molecular Weight

264.1 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluorothiolane 1,1-dioxide

InChI

InChI=1S/C4F8O2S/c5-1(6)2(7,8)4(11,12)15(13,14)3(1,9)10

InChI Key

CBDPDNLRQXGUIG-UHFFFAOYSA-N

SMILES

C1(C(C(S(=O)(=O)C1(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1(C(C(S(=O)(=O)C1(F)F)(F)F)(F)F)(F)F

Other CAS RN

42060-64-0

Origin of Product

United States

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